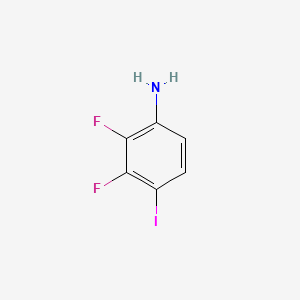

2,3-Difluoro-4-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFNMZVCKBKXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673189 | |

| Record name | 2,3-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026989-94-5 | |

| Record name | 2,3-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,3-Difluoro-4-iodoaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-iodoaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound serves as a valuable building block for creating complex molecular architectures. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications, particularly in the realm of drug discovery.

Chemical Identity and Properties

While this compound is a specific isomer, a unique CAS number is not readily found in major chemical databases, suggesting it may be a novel or less common research chemical. However, its fundamental properties can be defined.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Calculated/Predicted) | 2,5-Difluoro-4-iodoaniline[1] | 2,6-Difluoro-4-iodoaniline[2] | 2-Fluoro-4-iodoaniline[3][4][5] |

| CAS Number | Not readily available | 155906-13-1[1] | 141743-49-9 | 29632-74-4[3][4][5] |

| Molecular Formula | C₆H₄F₂IN | C₆H₄F₂IN[1] | C₆H₄F₂IN[2] | C₆H₅FIN[4][5] |

| Molecular Weight | 255.00 g/mol | 255.00 g/mol [1][2] | 255.00 g/mol [2] | 237.01 g/mol [3][4] |

| Appearance | Predicted: Solid (Off-white to brown) | - | - | Off-white to brown crystal or powder[5] |

| Melting Point | Predicted: 50-70 °C | - | - | 55-57 °C[3] |

| Boiling Point | Predicted: ~270 °C | - | - | - |

| SMILES | C1=CC(=C(C(=C1N)F)F)I | C1=C(C(=CC(=C1F)I)F)N[1] | C1=C(C=C(C(=C1F)N)F)I[2] | Nc1ccc(I)cc1F[3] |

| InChI Key | UPFNMZVCKBKXJD-UHFFFAOYSA-N | DQTJNHXTFILGGG-UHFFFAOYSA-N[1] | HCUZNQLIMDDCHF-UHFFFAOYSA-N[2] | CUMTUBVTKOYYOU-UHFFFAOYSA-N[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a two-step process: the synthesis of the precursor 2,3-difluoroaniline, followed by electrophilic iodination.

A plausible route to the precursor, 2,3-difluoroaniline, starts from the readily available 2,3-dichloronitrobenzene. This multi-step process involves fluorination, reduction, a Schiemann reaction, and finally amination[6].

This protocol is adapted from established methods for the iodination of anilines[7]. The amino group of the precursor is a strong activating group, directing the electrophilic iodine primarily to the para position.

Experimental Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 2,3-Difluoroaniline | 129.11 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 |

| Iodine (I₂) | 253.81 |

| Deionized Water | 18.02 |

| Diethyl Ether | 74.12 |

| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2,3-difluoroaniline (e.g., 6.45 g, 0.05 mol) and sodium bicarbonate (6.30 g, 0.075 mol) in 100 mL of deionized water.

-

Cooling: Cool the mixture in an ice bath to approximately 10-15 °C.

-

Iodination: While stirring vigorously, add powdered iodine (12.7 g, 0.05 mol) portion-wise over 30 minutes. Ensure the temperature remains below 20 °C.

-

Reaction Completion: Continue stirring for an additional 30-60 minutes after the final addition of iodine. The disappearance of the iodine color indicates the reaction is nearing completion.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product with cold deionized water to remove any unreacted salts.

-

Extraction & Drying: Transfer the crude solid to a separatory funnel. Dissolve/extract the product into diethyl ether. Wash the ether layer with brine, then dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Research

Halogenated anilines, particularly iodoanilines, are versatile intermediates in the synthesis of pharmaceuticals and other high-value organic compounds. The iodine atom serves as a key functional handle for introducing further molecular complexity.

-

Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward formation of carbon-carbon bonds, a fundamental transformation in drug synthesis[8]. Researchers can utilize this compound to attach this moiety to other fragments, building the core structures of potential drug candidates[9][10].

-

Active Pharmaceutical Ingredients (APIs): Iodoanilines are integral building blocks for a variety of APIs. For instance, 2-Fluoro-4-iodoaniline is a known moiety of TAK-733, a selective inhibitor of MEK2, indicating the utility of this class of compounds in developing targeted therapies, particularly in oncology[5]. The unique electronic properties conferred by the two fluorine atoms in this compound can influence a molecule's binding affinity, metabolic stability, and bioavailability[].

-

Scaffold for Novel Therapeutics: The difluoro-iodo-aniline scaffold can be used to generate libraries of novel compounds for screening against various biological targets. The strategic placement of fluorine atoms can enhance binding interactions and improve pharmacokinetic profiles, making this an attractive starting point for developing new treatments for cancer, inflammatory diseases, and viral infections[9].

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data for closely related iodo-fluoroanilines, the following precautions should be observed. The compound should be handled as a hazardous substance.

Table 2: GHS Hazard Statements for Related Iodoanilines

| Hazard Statement | Description | Applies to |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | 2-Fluoro-4-iodoaniline |

| H315 | Causes skin irritation. | 2-Fluoro-4-iodoaniline |

| H319 | Causes serious eye irritation. | 2-Fluoro-4-iodoaniline |

| H335 | May cause respiratory irritation. | 2-Fluoro-4-iodoaniline |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

References

- 1. 2,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 18960027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluor-4-iodanilin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. nbinno.com [nbinno.com]

- 9. calibrechem.com [calibrechem.com]

- 10. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

In-Depth Technical Guide to 2,3-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-4-iodoaniline, a halogenated aniline derivative of increasing interest in medicinal chemistry and materials science. This document summarizes its molecular characteristics, provides a potential experimental protocol for its synthesis, and outlines its significance as a building block in the development of novel therapeutics.

Core Molecular and Physical Data

This compound is a substituted aromatic amine with the chemical formula C₆H₄F₂IN. The presence of two fluorine atoms and an iodine atom on the aniline ring imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Weight | 255.00 g/mol | [1] |

| Chemical Formula | C₆H₄F₂IN | [1] |

| CAS Number | 1026989-94-5 | |

| Canonical SMILES | C1=CC(=C(C(=C1N)F)F)I | [1] |

| InChI Key | UPFNMZVCKBKXJD-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 254.93565 Da | [1] |

Spectroscopic and Physicochemical Properties

Table of Spectroscopic Data for Related Compounds:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 2-Fluoro-4-iodoaniline | 3.55 (br s, 2H), 6.52 (dd), 7.20 (ddd), 7.27 (dd)[2] | Data not readily available | 3500-2200, 3400, 3320[2] | 237 (M⁺)[3] |

| 2,3-Difluoroaniline | 3.77 (s, 2H), 6.48-6.49 (m, 2H), 6.798 (m, 1H)[4] | Data available[4] | Data available | 129 (M⁺)[4] |

Note: The data presented above is for related compounds and should be used for comparative purposes only.

Synthesis of this compound: An Experimental Protocol

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the halogenation of anilines. The following is a proposed experimental protocol based on the iodination of a difluoroaniline precursor.

Objective: To synthesize this compound from 2,3-difluoroaniline.

Materials:

-

2,3-Difluoroaniline

-

Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Mild base (e.g., sodium bicarbonate)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-difluoroaniline in an appropriate anhydrous solvent.

-

Iodination: Cool the solution in an ice bath. Prepare a solution of the iodinating agent (e.g., iodine monochloride or N-iodosuccinimide) in the same anhydrous solvent and add it dropwise to the cooled aniline solution over a period of 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation and Characterization: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Role in Drug Discovery and Development

Halogenated anilines, including this compound, are valuable building blocks in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The iodine atom provides a reactive handle for further chemical modifications, particularly for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are instrumental in constructing complex molecular architectures.

The diagram below illustrates a generalized workflow where this compound serves as a key starting material in a drug discovery pipeline.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated anilines. These compounds are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. PubChemLite - this compound (C6H4F2IN) [pubchemlite.lcsb.uni.lu]

- 2. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]

- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-iodoaniline is a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on the aniline core, imparts specific reactivity and properties that are advantageous for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, with a focus on its application in drug discovery.

Chemical and Physical Properties

While some physical properties of this compound are not extensively reported in publicly available literature, the available data, primarily from a documented synthesis and characterization, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂IN | |

| Molecular Weight | 255.00 g/mol | |

| CAS Number | 1026989-94-5 | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct iodination of 2,3-difluoroaniline.

Experimental Protocol

Materials:

-

2,3-difluoroaniline

-

Sodium bicarbonate (NaHCO₃)

-

Iodine (I₂)

-

5% Hydrochloric acid (HCl) aqueous solution

-

Deionized water

Procedure:

-

To a single-necked round-bottom flask containing 70 mL of deionized water, add 2,3-difluoroaniline (5.0 g, 38.73 mmol) and sodium bicarbonate (5.4 g, 63.9 mmol) at room temperature.

-

To this stirring suspension, add iodine (14.8 g, 58.1 mmol).

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

After 2 hours, neutralize the reaction by adding a 5% aqueous solution of hydrochloric acid until the solution reaches a neutral pH.

-

The resulting crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield this compound as a white solid.[3]

Spectroscopic Data

The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 6.94 (t, J = 8.4 Hz, 1H) | δ 148.4 (d, J = 243.1 Hz) |

| δ 6.42 (t, J = 8.4 Hz, 1H) | δ 139.1 (d, J = 11.2 Hz) |

| δ 3.95 (s, 2H) | δ 125.7 (d, J = 4.5 Hz) |

| δ 114.8 (d, J = 17.9 Hz) | |

| δ 113.4 (d, J = 3.4 Hz) | |

| δ 83.9 |

Reference: Master's Thesis, National Chiao Tung University[3]

Mass Spectrometry (MS)

| Parameter | Value |

| m/z | 255.0 |

Reference: Master's Thesis, National Chiao Tung University[3]

Infrared (IR) Spectroscopy

-

N-H stretching: 3300-3500 cm⁻¹ (for the amine group)

-

C-F stretching: 1100-1400 cm⁻¹ (strong absorptions)

-

C-I stretching: 500-600 cm⁻¹

-

Aromatic C=C stretching: 1450-1600 cm⁻¹

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the three different functional groups on the aromatic ring: the amino group, the fluorine atoms, and the iodine atom. The iodine atom is a particularly useful handle for synthetic transformations, readily participating in various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

A notable application of this compound is in the synthesis of kinase inhibitors. Specifically, it has been utilized as a starting material in the development of MEK (MAPK/ERK Kinase) inhibitors.[4] MEK is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.

Role in MEK Inhibition and the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Inhibiting MEK can therefore block downstream signaling and inhibit cancer cell growth.

The synthesis of potent and selective MEK inhibitors often involves the construction of a core scaffold that can be modified to optimize binding affinity and pharmacokinetic properties. This compound provides a versatile platform for such modifications, where the aniline moiety can be functionalized and the iodo group can be used for coupling to other fragments of the inhibitor.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis and the presence of multiple, differentially reactive functional groups make it an attractive starting material for the preparation of complex, biologically active molecules. The availability of its spectroscopic data allows for reliable characterization, ensuring its purity and identity in synthetic workflows. The demonstrated application in the synthesis of MEK inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies. This guide provides a foundational understanding of the chemical properties of this compound for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

Spectroscopic Profile of 2,3-Difluoro-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-difluoro-4-iodoaniline. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted data and data from closely related analogs to offer a robust analytical profile. The methodologies described herein are based on standard protocols for the analysis of halogenated anilines.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄F₂IN

-

Molecular Weight: 255.00 g/mol

-

Monoisotopic Mass: 254.93565 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. This data is inferred from spectral databases and analysis of similar halogenated aniline compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.1 - 7.3 | m | - | Aromatic-H |

| ~ 6.7 - 6.9 | m | - | Aromatic-H |

| ~ 4.0 (broad s) | s | - | -NH₂ |

Note: The chemical shifts for the aromatic protons are complex due to fluorine-proton coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 (d) | C-F |

| ~ 145 - 150 (d) | C-F |

| ~ 135 - 140 | C-NH₂ |

| ~ 120 - 125 | C-H |

| ~ 115 - 120 | C-H |

| ~ 85 - 90 | C-I |

Note: Carbon signals are expected to show splitting due to carbon-fluorine coupling.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3300 | N-H Stretching (asymmetric & symmetric) |

| 1600 - 1620 | N-H Bending |

| 1500 - 1580 | C=C Aromatic Ring Stretching |

| 1200 - 1300 | C-N Stretching |

| 1000 - 1100 | C-F Stretching |

| 500 - 600 | C-I Stretching |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 255 | [M]⁺ (Molecular Ion) |

| 128 | [M-I]⁺ |

| 101 | [M-I-HCN]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented. These are standard procedures for the analysis of halogenated anilines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 s.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 s.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[3]

-

GC Conditions:

-

Injector Temperature: 250°C.[2]

-

Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[2]

-

Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the general fragmentation pathway expected in mass spectrometry.

References

Technical Guide to the ¹H NMR Spectrum of 2,3-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-iodoaniline is a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. The fluorine and iodine substituents provide unique properties and potential for further functionalization, making it a valuable building block. A thorough understanding of its structure is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for its characterization in solution.

This guide provides a detailed overview of the expected ¹H NMR spectrum of this compound, a standardized experimental protocol for its acquisition, and an interpretation of the spectral data. As of the date of this document, specific experimental ¹H NMR data for this compound is not widely available in public spectroscopic databases. Therefore, the data presented herein is a prediction based on established principles of NMR spectroscopy and known substituent effects.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals for two distinct aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing and coupling effects of the fluorine and iodine atoms.

The predicted spectral data, assuming a standard deuterated solvent like CDCl₃ and a 400 MHz spectrometer, are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-5 | 6.8 - 7.0 | ddd | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-8 Hz, ⁵J(H-F) ≈ 2-3 Hz | 1H |

| H-6 | 6.5 - 6.7 | ddd | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 9-11 Hz, ⁴J(H-F) ≈ 1-2 Hz | 1H |

| -NH₂ | 3.5 - 4.5 | br s | N/A | 2H |

Note: ddd = doublet of doublet of doublets, br s = broad singlet. The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature.

Structural and Logical Relationships

The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways in this compound.

Interpretation of the Predicted Spectrum

-

Aromatic Protons (H-5 and H-6): The two aromatic protons, H-5 and H-6, form an AX spin system, meaning their chemical shifts are well-separated.

-

H-5: This proton is expected to appear at a higher chemical shift (further downfield) due to the deshielding effect of the adjacent iodine atom. Its signal will be split into a doublet by the neighboring H-6 (³J), a doublet by the meta F-3 (⁴J), and another doublet by the para F-2 (⁵J), resulting in a doublet of doublet of doublets (ddd).

-

H-6: This proton is ortho to the electron-donating amino group and is therefore expected to be the most upfield of the aromatic protons. Its signal will be split into a doublet by H-5 (³J), a doublet by the ortho F-2 (³J), and a smaller doublet by the meta F-3 (⁴J), also resulting in a doublet of doublet of doublets (ddd).

-

-

Amine Protons (-NH₂): The two protons of the amino group are typically observed as a broad singlet. Their chemical exchange with trace amounts of water and quadrupole broadening from the nitrogen atom often obscures any coupling to the aromatic protons. The chemical shift can vary significantly based on the experimental conditions.

Experimental Protocol for ¹H NMR Acquisition

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.[1][2]

A. Sample Preparation [1]

-

Weigh 5-10 mg of purified this compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common first choice for many organic compounds.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

B. Instrumentation and Parameters [1]

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹H.

-

Temperature: 25 °C (298 K).

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds. A delay of at least 1 second is recommended to allow for full relaxation of the protons.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

C. Data Processing [1]

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a polynomial function to correct the baseline for a flat and level appearance.

-

Referencing: Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If using DMSO-d₆, reference its residual peak to δ 2.50 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

The following workflow diagram outlines the major steps in the characterization process.

Caption: Standard workflow for the acquisition and analysis of a ¹H NMR spectrum.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,3-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,3-Difluoro-4-iodoaniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the predicted ¹³C NMR spectral data, detailed experimental protocols for its acquisition, and logical workflows to aid in spectral interpretation and analysis.

Predicted ¹³C NMR Spectral Data

Due to the absence of publicly available experimental ¹³C NMR data for this compound, the chemical shifts have been estimated using empirical additivity rules based on the substituent chemical shifts (SCS) of the amino (-NH₂), fluoro (-F), and iodo (-I) groups on a benzene ring. The base chemical shift of benzene (128.5 ppm) is used as a starting point.

The prediction involves the summation of the SCS parameters for each substituent at the ipso, ortho, meta, and para positions relative to that substituent. It is important to note that in polysubstituted benzenes, particularly with adjacent substituents, steric and electronic interactions can lead to deviations from simple additivity.[1]

Table 1: Substituent Chemical Shift (SCS) Parameters for -NH₂, -F, and -I

| Substituent | C-1 (ipso) | C-2 (ortho) | C-3 (meta) | C-4 (para) |

| -NH₂ | +18.0 | -13.3 | +0.9 | -9.8 |

| -F | +34.8 | -12.9 | +1.4 | -4.5 |

| -I | -32.0 | +10.2 | +2.9 | +1.0 |

Data compiled from established literature values.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts and Expected C-F Coupling Constants for this compound

The predicted chemical shifts (δ) in ppm are calculated as follows for each carbon atom: δ(C) = 128.5 + ΣSCS

| Carbon | Substituents' Relative Positions & SCS Contributions | Predicted δ (ppm) | Expected C-F Coupling |

| C-1 | ipso-NH₂, ortho-F, meta-F, meta-I | 128.5 + 18.0 - 12.9 + 1.4 + 2.9 = 137.9 | ³J(CF) ≈ 3-4 Hz |

| C-2 | ipso-F, ortho-NH₂, ortho-F, para-I | 128.5 + 34.8 - 13.3 - 12.9 + 1.0 = 138.1 | ¹J(CF) ≈ 245 Hz, ²J(CF) ≈ 20 Hz |

| C-3 | ipso-F, ortho-F, meta-NH₂, meta-I | 128.5 + 34.8 - 12.9 + 0.9 + 2.9 = 154.2 | ¹J(CF) ≈ 245 Hz, ²J(CF) ≈ 20 Hz |

| C-4 | ipso-I, ortho-F, meta-F, para-NH₂ | 128.5 - 32.0 + 1.4 + 1.4 - 9.8 = 89.5 | ²J(CF) ≈ 20-30 Hz, ³J(CF) ≈ 3-4 Hz |

| C-5 | meta-NH₂, para-F, ortho-I, meta-F | 128.5 + 0.9 - 4.5 + 10.2 + 1.4 = 136.5 | ³J(CF) ≈ 7-8 Hz, ⁴J(CF) ≈ 3-4 Hz |

| C-6 | ortho-NH₂, meta-I, para-F, meta-F | 128.5 - 13.3 + 2.9 - 4.5 + 1.4 = 115.0 | ²J(CF) ≈ 20-30 Hz, ⁴J(CF) ≈ 3-4 Hz |

Note: The predicted chemical shifts are estimations and may vary from experimental values. The C-F coupling constants are typical ranges for aromatic fluorine compounds and provide valuable structural information.[3][4]

Experimental Protocols

The following section details a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

2.1 Sample Preparation

-

Sample Quantity: For a standard ¹³C NMR experiment, a sample concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5] For extended experiments or if the sample is of limited availability, lower concentrations can be used with an increased number of scans.

-

Solvent Selection: A deuterated solvent is required to provide an internal lock signal for the NMR spectrometer. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple solvent signal.[6] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if the compound has poor solubility in CDCl₃.

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Cap the NMR tube securely.

-

2.2 NMR Spectrometer Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence).

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): This will depend on the sample concentration. For a concentrated sample (50-100 mg), 128 to 1024 scans should provide a good spectrum. For more dilute samples, a significantly higher number of scans will be required.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of carbon chemical shifts.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

2.3 Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of the peaks are identified and tabulated.

Visualized Logical Relationships and Workflows

Diagram 1: Substituent Effects on ¹³C NMR Chemical Shifts

Caption: Logical workflow for predicting ¹³C chemical shifts.

Diagram 2: Experimental Workflow for ¹³C NMR Analysis

Caption: Standard experimental workflow for ¹³C NMR analysis.

References

Interpreting the Molecular Fingerprint: A Guide to the FTIR Spectrum of 2,3-Difluoro-4-iodoaniline

For Immediate Release

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Difluoro-4-iodoaniline, a complex aromatic compound with significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the vibrational modes and a protocol for spectral acquisition.

Introduction

This compound is a substituted aromatic amine. Its molecular structure, featuring a benzene ring with fluoro, iodo, and amino functional groups, gives rise to a unique and complex infrared spectrum. Understanding this "molecular fingerprint" is crucial for its identification, purity assessment, and the study of its chemical interactions. FTIR spectroscopy, a technique that measures the absorption of infrared radiation by a molecule's vibrational bonds, is an invaluable tool for this purpose.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic absorption bands in the FTIR spectrum of this compound. These predictions are based on the known vibrational frequencies of analogous functional groups and substituted aromatic systems.[1][2][3][4]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3500 - 3300 | N-H Stretching | Primary aromatic amines typically show two bands in this region: an asymmetric and a symmetric stretch.[3][4] |

| 3100 - 3000 | Aromatic C-H Stretching | These absorptions are characteristic of C-H bonds on the benzene ring.[1][2][5] |

| 1650 - 1580 | N-H Bending (Scissoring) | This band arises from the in-plane bending of the N-H bonds in the primary amine group.[3][4] |

| 1600 - 1400 | Aromatic C=C In-Ring Stretching | The benzene ring exhibits several bands in this region due to the stretching of the carbon-carbon double bonds.[1][2] |

| 1335 - 1250 | Aromatic C-N Stretching | The stretching vibration of the bond between the aromatic ring and the nitrogen atom of the amine group.[3][4] |

| 1250 - 1000 | C-F Stretching | The strong electronegativity of fluorine results in a strong absorption band in this region. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can be indicative of the substitution pattern on the benzene ring.[1][5] |

| Below 600 | C-I Stretching | The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching frequency is found at lower wavenumbers. |

Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a standard procedure for obtaining the FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To acquire a high-quality FTIR spectrum of solid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

This compound sample (solid)

-

Spatula

-

Isopropyl alcohol or other suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range should be set to 4000 - 400 cm⁻¹.

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

-

Cleaning: After the measurement, carefully remove the sample from the ATR crystal. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropyl alcohol) and allow it to dry completely.

Logical Workflow for Spectral Interpretation

The interpretation of the FTIR spectrum of this compound follows a systematic approach. The following diagram illustrates the logical workflow.

Caption: Logical workflow for the interpretation of the FTIR spectrum.

Detailed Spectral Analysis

A detailed analysis of the FTIR spectrum of this compound involves the assignment of the observed absorption bands to specific molecular vibrations.

-

N-H Vibrations: The presence of a primary amine group (-NH₂) is confirmed by two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4] Additionally, a characteristic N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[3][4]

-

Aromatic Ring Vibrations: The aromatic nature of the molecule is evident from the C-H stretching vibrations appearing above 3000 cm⁻¹.[1][2] The in-ring C=C stretching vibrations will produce a series of bands between 1600 and 1400 cm⁻¹.[1][2] The substitution pattern on the benzene ring will influence the pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[1][5]

-

Carbon-Heteroatom Vibrations: The strong C-F stretching vibrations are anticipated to be prominent in the 1250-1000 cm⁻¹ region. The C-N stretching of the aromatic amine will be observed around 1335-1250 cm⁻¹.[3][4] The C-I stretching vibration, due to the heavier iodine atom, will be found in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Conclusion

The FTIR spectrum of this compound provides a rich source of structural information. By systematically analyzing the characteristic absorption bands, researchers can confirm the presence of key functional groups and the overall molecular structure. This technical guide serves as a comprehensive resource for the interpretation of this important molecule's infrared spectrum, facilitating its application in various scientific and industrial fields.

References

Mass Spectrometry Fragmentation of 2,3-Difluoro-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 2,3-difluoro-4-iodoaniline. The content is curated for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization. This guide outlines the core fragmentation pathways, presents data in a structured format, and includes detailed experimental protocols and workflow visualizations.

Core Concepts in the Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is governed by the relative bond strengths and the stability of the resulting fragments. The molecular ion ([M]•+) is formed by the loss of an electron and is expected to be a prominent peak in the spectrum due to the stability of the aromatic ring[1][2]. The molecular weight of this compound is 237.01 g/mol [3][4].

The primary fragmentation pathways are anticipated to involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. The subsequent loss of other substituents and fragmentation of the aromatic ring can also occur. Deiodination is a well-documented fragmentation pattern for iodinated aromatic compounds[5].

Predicted Fragmentation Data

The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratio (m/z), and their hypothetical relative abundance. This data is theoretical and based on established fragmentation principles of similar halogenated aromatic compounds.

| m/z | Proposed Fragment Ion | Formula | Proposed Neutral Loss | Hypothetical Relative Abundance (%) |

| 237 | [M]•+ | [C₆H₄F₂IN]•+ | - | 85 |

| 110 | [M - I]⁺ | [C₆H₄F₂N]⁺ | I• | 100 (Base Peak) |

| 83 | [C₅H₂F₂]⁺ | [C₅H₂F₂]⁺ | I•, HCN | 45 |

| 91 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | I•, F•, HCN | 30 |

| 127 | [I]⁺ | I⁺ | C₆H₄F₂N• | 20 |

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized protocol for the analysis of a solid aromatic compound like this compound using Electron Ionization Mass Spectrometry (EI-MS).

1. Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid interference from impurities.

-

No derivatization is typically required for EI-MS analysis of this compound.

2. Instrument Setup:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is suitable.

-

Ionization Source: Electron Ionization (EI) is the most common method for such compounds.

-

Ion Source Temperature: Typically set between 200-250 °C to ensure sample vaporization.

-

Electron Energy: Standard electron energy of 70 eV is used to induce fragmentation[2].

-

Mass Range: Scan a mass range that includes the molecular weight of the analyte, for instance, m/z 50-300.

3. Sample Introduction:

-

Direct Insertion Probe (DIP): For solid samples, a direct insertion probe is a common introduction method. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Gas Chromatography (GC) Inlet: If the compound is sufficiently volatile and thermally stable, it can be introduced through a GC system, which also provides separation from any impurities.

4. Data Acquisition:

-

Acquire the mass spectrum by scanning the specified mass range.

-

Ensure proper calibration of the mass spectrometer to obtain accurate mass measurements[6]. External and internal calibration methods can be employed.

5. Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.

-

Compare the obtained spectrum with spectral libraries (if available) or predict fragmentation pathways based on chemical principles.

Visualizing the Fragmentation and Workflow

The following diagrams, created using the DOT language, illustrate the proposed fragmentation pathway of this compound and a general experimental workflow for its mass spectrometric analysis.

Caption: Proposed EI fragmentation pathway of this compound.

Caption: General experimental workflow for MS analysis.

References

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-iodoaniline

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3-difluoro-4-iodoaniline, a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The synthesis involves a two-stage process: the preparation of the precursor 2,3-difluoroaniline, followed by its regioselective iodination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and quantitative data to facilitate its practical application.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of 2,3-difluoroaniline from a suitable starting material, such as 2,3-dichloronitrobenzene. The second step is the direct iodination of 2,3-difluoroaniline at the para-position to the amino group.

Below is a DOT script that visualizes the overall synthesis pathway.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

This multi-step synthesis starts with the readily available 2,3-dichloronitrobenzene and proceeds through fluorination, reduction, a Schiemann reaction, and finally amination to yield 2,3-difluoroaniline.[1]

2.1.1. Preparation of 3-Chloro-2-fluoronitrobenzene

-

Reaction: 2,3-Dichloronitrobenzene is reacted with potassium fluoride in a polar aprotic solvent to selectively replace one chlorine atom with fluorine.

-

Procedure:

-

To a 500 ml four-hole reaction flask, add 192 g (1.0 mol) of 2,3-dichloronitrobenzene, 69.6 g (1.2 mol) of anhydrous potassium fluoride, and 200 g of dimethyl sulfoxide (DMSO).[1]

-

Heat the mixture to 170-175 °C and maintain this temperature for 8 hours.[1]

-

Cool the reaction mixture to 50 °C and filter.

-

Wash the filter cake with 150 ml of toluene.

-

Combine the filtrates and recover the solvent by distillation.

-

Purify the residue by vacuum distillation to obtain 3-chloro-2-fluoronitrobenzene.

-

2.1.2. Preparation of 3-Chloro-2-fluoroaniline

-

Reaction: The nitro group of 3-chloro-2-fluoronitrobenzene is reduced to an amino group.

-

Procedure: A standard reduction procedure, for instance, using iron powder in the presence of an acid like hydrochloric acid, can be employed.

2.1.3. Preparation of 2,3-Difluorochlorobenzene via Schiemann Reaction

-

Reaction: 3-Chloro-2-fluoroaniline is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to replace the amino group with fluorine.

-

Procedure:

-

Diazotize 3-chloro-2-fluoroaniline to form the corresponding diazonium salt.

-

The diazonium salt is then subjected to thermal decomposition to yield 2,3-difluorochlorobenzene.[1]

-

2.1.4. Preparation of 2,3-Difluoroaniline

-

Reaction: The chlorine atom of 2,3-difluorochlorobenzene is substituted with an amino group.

-

Procedure:

-

In a 500 ml pressure reactor, add 230 g of 29% aqueous ammonia, 74.25 g (0.5 mol) of 2,3-difluorochlorobenzene, and 1.6 g of red copper oxide.[1]

-

Seal the reactor and heat to 175-180 °C, which will generate a pressure of about 4.0 MPa.[1]

-

Maintain these conditions to complete the amination reaction.

-

After cooling, the product 2,3-difluoroaniline can be isolated and purified.

-

This step involves the direct electrophilic iodination of 2,3-difluoroaniline. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the fluorine atoms, the iodine is expected to be introduced at the para position (position 4). This procedure is adapted from the iodination of other anilines.[2][3]

-

Reaction: 2,3-Difluoroaniline is reacted with iodine in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,3-difluoroaniline (1.0 equivalent) in water.

-

Add sodium bicarbonate (1.2 equivalents) to the solution.[2]

-

Cool the mixture to 12-15 °C using an ice bath.[2]

-

With efficient mechanical stirring, add powdered iodine (0.8 equivalents) in portions over a period of 30 minutes.[2]

-

Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.[2]

-

Collect the crude this compound, which precipitates as a solid, by filtration.

-

Wash the solid with water and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or gasoline.[2][3]

-

Quantitative Data

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of 3-Chloro-2-fluoronitrobenzene

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 2,3-Dichloronitrobenzene | 192.00 | 192 | 1.0 | - |

| Potassium Fluoride | 58.10 | 69.6 | 1.2 | - |

| 3-Chloro-2-fluoronitrobenzene | 175.55 | 142.2 | 0.81 | 81 |

Table 2: Synthesis of 2,3-Difluoroaniline

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 2,3-Difluorochlorobenzene | 148.55 | 74.25 | 0.5 | - |

| 2,3-Difluoroaniline | 129.11 | - | - | High Yield |

Table 3: Iodination of Aniline (Model Reaction)

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Aniline | 93.13 | 110 | 1.2 | - |

| Iodine | 253.81 | 254 | 1.0 | - |

| Sodium Bicarbonate | 84.01 | 150 | 1.8 | - |

| p-Iodoaniline | 219.03 | 165-185 | 0.75-0.84 | 75-84 |

Note: The yield for the synthesis of 2,3-difluoroaniline is stated as "high-yield" in the source material. The iodination data is based on a model reaction with aniline and may vary for 2,3-difluoroaniline.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the iodination step.

Figure 2: Experimental workflow for the iodination of 2,3-difluoroaniline.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2,3-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-iodoaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho and meta to the amino group and a reactive iodine atom para to the amino group, imparts distinct electronic properties and reactivity. This guide provides a comprehensive overview of the synthesis, electronic characteristics, and key reactions of this compound, offering valuable insights for its application in the development of novel pharmaceuticals and functional materials. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from structurally similar compounds and computational predictions to provide a thorough and practical resource.

Physicochemical and Spectroscopic Data

While experimental data for this compound is scarce in publicly available literature, its basic properties can be predicted based on its structure and comparison with related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₄F₂IN |

| Molecular Weight | 255.00 g/mol |

| Monoisotopic Mass | 254.93565 Da[1] |

| XlogP (predicted) | 2.1[1] |

| Melting Point | Not available |

| Boiling Point | Not available |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) will show complex splitting patterns due to ¹H-¹⁹F and ¹H-¹H couplings. The amino protons will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 100-160 ppm. Carbon atoms attached to fluorine will show large C-F coupling constants. The carbon attached to iodine will be significantly shielded. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling between them. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 255. Characteristic fragmentation pattern involving loss of iodine and fluorine atoms. |

| IR Spectroscopy | N-H stretching bands (approx. 3300-3500 cm⁻¹), C-F stretching bands (approx. 1200-1300 cm⁻¹), and C-I stretching bands (approx. 500-600 cm⁻¹). |

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 2,3-difluoroaniline.

Experimental Protocol: Iodination of 2,3-Difluoroaniline

This protocol is a general procedure adapted from the iodination of other substituted anilines and may require optimization for 2,3-difluoroaniline.

Materials:

-

2,3-Difluoroaniline

-

Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

-

Solvent (e.g., dichloromethane, acetonitrile, or acetic acid)

-

Sodium bicarbonate or sodium thiosulfate solution

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve 2,3-difluoroaniline in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the iodinating agent (ICl or NIS) in the same solvent to the cooled aniline solution with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: Synthetic workflow for this compound.

Electronic Properties

The electronic properties of this compound are governed by the interplay of the electron-donating amino group and the electron-withdrawing fluorine and iodine atoms.

-

Inductive and Resonance Effects: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The iodine atom also has a -I effect and a very weak +R effect. The amino group is a strong electron-donating group through resonance (+R) and has a weaker -I effect.

-

Electron Density: The net effect is a modulation of the electron density on the aromatic ring. The ortho and meta fluorine atoms decrease the electron density, making the ring less susceptible to electrophilic attack compared to aniline. The para-iodo substituent further influences the regioselectivity of reactions.

-

HOMO-LUMO Gap: Computational studies on similar haloanilines suggest that the introduction of halogens lowers both the HOMO and LUMO energy levels, but the effect on the LUMO is generally more pronounced, leading to a smaller HOMO-LUMO gap compared to aniline. This smaller gap can influence the molecule's reactivity and its potential use in electronic materials.

Reactivity and Key Transformations

The presence of the C-I bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to synthesize substituted 2,3-difluorobiphenylamines.

This is a general protocol and specific conditions may need to be optimized for different coupling partners.

Materials:

-

This compound

-

Aryl or vinyl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane/water, toluene, or DMF)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate.

-

Purify the product by column chromatography.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines to synthesize N-aryl-2,3-difluoro-4-aminoanilines.[2][3][4][5]

This is a general protocol and specific conditions will depend on the amine coupling partner.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst)

-

Ligand (e.g., BrettPhos, RuPhos)

-

Base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox, add the palladium pre-catalyst, ligand, and base to a reaction tube.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture with stirring for the required time (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Caption: Buchwald-Hartwig amination of this compound.

Conclusion

This compound represents a valuable and highly functionalized building block for organic synthesis. Its unique electronic properties, arising from the combination of fluoro, iodo, and amino substituents, make it an attractive starting material for the synthesis of complex molecules. The reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provides a versatile handle for the introduction of a wide range of substituents. While direct experimental data on this specific isomer is limited, this guide provides a solid foundation for its synthesis and application by drawing parallels with closely related and well-studied analogues. Further experimental and computational studies are warranted to fully elucidate the properties and reactivity of this promising compound.

References

Stability and Storage of 2,3-Difluoro-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage guidelines for 2,3-Difluoro-4-iodoaniline, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific stability data for this compound, this guide draws upon information from safety data sheets, studies on analogous halogenated anilines, and established principles of chemical stability.

Core Stability Profile

This compound is a solid, crystalline compound that, like many aniline derivatives, is susceptible to degradation through several pathways. The primary factors influencing its stability are exposure to light, heat, and oxygen. Improper handling and storage can lead to discoloration (typically turning yellow or brown) and the formation of impurities, which can compromise its use in sensitive synthetic applications.

Inferred Degradation Pathways

Based on the reactivity of similar halogenated anilines, the following degradation pathways are considered plausible for this compound:

-

Oxidation: The amine functional group is prone to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities and various oxidation byproducts.

-

Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation. Photolytic degradation can involve the cleavage of the carbon-iodine bond or reactions involving the aromatic ring and the amine group.

-

Thermal Decomposition: At elevated temperatures, halogenated anilines can undergo decomposition. This may involve the cleavage of the carbon-halogen and carbon-nitrogen bonds, potentially leading to polymerization or the formation of more complex aromatic structures.

-

Microbial Degradation: While not a primary concern under controlled laboratory conditions, studies on other fluoroanilines have shown that microbial degradation can occur, typically through dehalogenation and hydroxylation of the aromatic ring.

Quantitative Stability Data (Illustrative)

| Parameter | Condition | Recommended Limit | Potential Observations |

| Appearance | Long-term (25°C/60% RH) | White to off-white crystalline solid | Gradual yellowing or browning over time |

| Accelerated (40°C/75% RH) | White to off-white crystalline solid | More rapid discoloration | |

| Purity (HPLC) | Long-term (25°C/60% RH) | ≥ 98.0% | Gradual decrease in purity with the appearance of minor degradation peaks |

| Accelerated (40°C/75% RH) | ≥ 98.0% | Faster rate of purity loss and increase in degradation products | |

| Photostability | ICH Q1B Option 2 | Report any significant change | Significant discoloration and/or >5% degradation |

| Thermal Stress | 60°C for 2 weeks | Report any significant change | Significant degradation and potential for melting point depression |

Recommended Storage and Handling Guidelines

To ensure the long-term integrity and purity of this compound, the following storage and handling procedures are recommended:

| Guideline | Specification | Rationale |

| Temperature | Store in a cool place.[1] | Minimizes thermal degradation and potential sublimation. |

| Light | Keep in a dark place.[2] Protect from direct sunlight. | Prevents photodegradation, which can lead to discoloration and impurity formation. |

| Atmosphere | Keep container tightly sealed in a dry and well-ventilated place.[1] | Protects from atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Incompatible Materials | Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | Prevents chemical reactions that could degrade the compound. |

Experimental Protocols (General Framework)

Detailed experimental protocols for stability testing of this compound should be developed based on ICH guidelines (Q1A for stability testing and Q1B for photostability testing). The following provides a general framework for such studies.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and separating it from potential degradation products.

Illustrative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm)

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.

-

Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid material to 60°C for 7 days.

-

Photodegradation: Expose the solid material to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.

Visualizations

Logical Relationship for Stability

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study.

Caption: General workflow for a chemical stability study.

References

Technical Guide on the Safe Handling of 2,3-Difluoro-4-iodoaniline

Chemical and Physical Properties

Quantitative data for 2,3-Difluoro-4-iodoaniline is not available. The following table summarizes the known properties of the closely related compound, 2-Fluoro-4-iodoaniline, to provide an estimate of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [2] |

| CAS Number | 29632-74-4 | [1][3] |

| Appearance | Off-white to brown crystal or powder | [4] |

| Melting Point | 55-57 °C | |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Hazard Identification and Classification

Based on the hazard classifications of 2-Fluoro-4-iodoaniline, the following hazards should be anticipated for this compound.

| Hazard Category | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound was not found, the following procedures for related compounds can serve as a methodological reference for researchers.

Synthesis of 2-Fluoro-4-iodoaniline

A method for the synthesis of the related compound 2-Fluoro-4-iodoaniline involves the direct iodination of 2-fluoroaniline. In a representative procedure, coarse powdered iodine is added in portions to a stirred mixture of 2-fluoroaniline and sodium hydrogen carbonate.[6] Following the reaction, hydrochloric acid is added, and the mixture is stirred. The product is then extracted into an organic solvent such as ether. The organic extract is subsequently washed with brine, dried using a drying agent like magnesium sulfate (MgSO₄), and the solvent is removed under vacuum to yield the final product.[6]

General Procedure for the Purification of Halogenated Anilines

A general method for the purification of iodoanilines involves recrystallization from a suitable solvent. For instance, crude p-iodoaniline can be purified by dissolving it in a hot solvent like gasoline, followed by cooling the solution in an ice-salt mixture to induce crystallization.[7] The crystallized product is then collected by filtration and dried.[7] This technique can be adapted for the purification of this compound, with appropriate solvent selection based on its polarity and solubility.

Safety and Handling

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling halogenated anilines. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with anilines.[8]

-

Body Protection: A fully-buttoned laboratory coat.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood.[8] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[8]

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of halogenated anilines in a laboratory setting.

Spill Response

In the event of a spill, the following decision-making flowchart should be followed.

References

- 1. chemscene.com [chemscene.com]

- 2. sodiumiodide.net [sodiumiodide.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.com [fishersci.com]

- 6. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

2,3-Difluoro-4-iodoaniline: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential research applications of 2,3-Difluoro-4-iodoaniline, a halogenated aniline with significant promise as a versatile building block in medicinal chemistry and materials science. While direct experimental data on this specific isomer is limited, this document extrapolates its potential utility based on the well-documented applications of structurally similar compounds. The unique arrangement of its substituents—two fluorine atoms and an iodine atom on an aniline core—suggests its value in the synthesis of novel kinase inhibitors, advanced polymers, and other functional organic molecules. This guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and detailed hypothetical experimental protocols for its application in key research areas.

Introduction